molecular formula C29H22FN3O2S2 B11673491 2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one

2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11673491
M. Wt: 527.6 g/mol
InChI Key: YQBXYWLPKCSSAP-UHFFFAOYSA-N
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Description

The compound 2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic molecule that features a quinazolinone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one: undergoes several types of chemical reactions:

    Oxidation: The sulfur atom in the benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects . The quinazolinone core is known to inhibit tyrosine kinase receptors, which are involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one: is unique due to the presence of both benzothiazole and quinazolinone moieties, which confer a combination of antibacterial and anticancer properties. The methoxy and fluorophenyl groups further enhance its chemical stability and biological activity .

Properties

Molecular Formula

C29H22FN3O2S2

Molecular Weight

527.6 g/mol

IUPAC Name

2-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-3-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C29H22FN3O2S2/c1-35-25-15-10-18(16-19(25)17-36-29-32-24-8-4-5-9-26(24)37-29)27-31-23-7-3-2-6-22(23)28(34)33(27)21-13-11-20(30)12-14-21/h2-16,27,31H,17H2,1H3

InChI Key

YQBXYWLPKCSSAP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F)CSC5=NC6=CC=CC=C6S5

Origin of Product

United States

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